molecular formula C9H6F3NO B1587547 4-Isocyanato-1-methyl-2-(trifluoromethyl)benzene CAS No. 51903-64-1

4-Isocyanato-1-methyl-2-(trifluoromethyl)benzene

Cat. No. B1587547
CAS RN: 51903-64-1
M. Wt: 201.14 g/mol
InChI Key: XWSZWQGFJRBXMO-UHFFFAOYSA-N
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Description

“4-Isocyanato-1-methyl-2-(trifluoromethyl)benzene” is a chemical compound with the molecular weight of 201.15 . It is also known by other names such as “4-(Trifluoromethyl)phenyl Isocyanate” and "Trifluoro-p-tolyl Isocyanate" .


Molecular Structure Analysis

The molecular structure of “4-Isocyanato-1-methyl-2-(trifluoromethyl)benzene” is represented by the InChI code 1S/C9H6F3NO/c1-6-4-7(9(10,11)12)2-3-8(6)13-5-14/h2-4H,1H3 .

Scientific Research Applications

Reactivity and Polymer Formation

The reactivity of isocyanates, including compounds structurally related to 4-Isocyanato-1-methyl-2-(trifluoromethyl)benzene, with urethanes under specific conditions promotes allophanate formation without the generation of isocyanurates. This process, explored at high temperatures, reveals insights into polyurethane synthesis and stability (Lapprand et al., 2005).

Synthesis Optimization

A study on the optimization of 1,3-Bis(isocyanatomethyl)benzene synthesis demonstrates the importance of exploring non-phosgene routes for isocyanate production, highlighting a safer, environmentally friendly synthesis pathway. This process, relevant for its high-quality performance and resistance properties, is crucial for applications in optical polymer composite materials and the automotive industry (Dong Jianxun et al., 2018).

Green Chemistry and Environmental Impact

Research into non-phosgene routes for the production of isocyanate-related compounds, including 4-Isocyanato-1-methyl-2-(trifluoromethyl)benzene analogs, is pivotal for reducing the environmental impact of chemical processes. These studies focus on developing methods that avoid the use of highly toxic phosgene, aiming for safer, more sustainable chemical syntheses (Dong Jianxun et al., 2018).

Novel Polyurethane Networks

The synthesis and characterization of polyurethane networks from fatty-acid-based aromatic triols demonstrate the versatility of isocyanate reactions in creating biobased materials. These networks, utilizing isocyanates as coupling agents, show significant potential for sustainable material science, offering insights into the morphologies and thermal properties of segmented polyurethanes (Lligadas et al., 2007).

Safety And Hazards

The safety information for “4-Isocyanato-1-methyl-2-(trifluoromethyl)benzene” indicates that it may cause skin irritation, allergic skin reaction, serious eye damage, and could be fatal if inhaled . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-isocyanato-1-methyl-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c1-6-2-3-7(13-5-14)4-8(6)9(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSZWQGFJRBXMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392573
Record name 4-Isocyanato-1-methyl-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isocyanato-1-methyl-2-(trifluoromethyl)benzene

CAS RN

51903-64-1
Record name 4-Isocyanato-1-methyl-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trifluoromethyl)-4-methylphenyl Isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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